Dibutyl hydrogen phosphonate, tolyltriazole salt
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Overview
Description
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole (1:1) is a chemical compound that combines phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole typically involves the esterification of phosphorous acid with dibutyl alcohol, followed by the reaction with methyl-1H-benzotriazole. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of continuous reactors and automated systems can enhance the production rate and quality control .
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: Substitution reactions can occur with different nucleophiles, leading to the formation of various esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various esters and amides, depending on the specific reaction pathway and conditions .
Scientific Research Applications
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or stabilizer, influencing various chemical and biological processes. Its effects are mediated through the formation of stable complexes with target molecules, altering their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Phosphorous acid, dibutyl ester: Similar in structure but lacks the benzotriazole component.
Methyl-1H-benzotriazole: Similar in structure but lacks the phosphorous acid, dibutyl ester component.
Phosphonic acids: Similar in reactivity but differ in structure and specific applications.
Uniqueness
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole is unique due to its combined properties of both phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole. This combination enhances its stability, reactivity, and versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
67845-60-7 |
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Molecular Formula |
C8H19O3P.C7H7N3 C15H26N3O3P |
Molecular Weight |
327.36 g/mol |
IUPAC Name |
dibutyl hydrogen phosphite;5-methyl-2H-benzotriazole |
InChI |
InChI=1S/C8H19O3P.C7H7N3/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-2-3-6-7(4-5)9-10-8-6/h9H,3-8H2,1-2H3;2-4H,1H3,(H,8,9,10) |
InChI Key |
ZSAWMUYKPZWYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(O)OCCCC.CC1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
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